![molecular formula C8H11IN2O2 B3047135 ethyl (4-iodo-3-methyl-1H-pyrazol-1-yl)acetate CAS No. 1354704-28-1](/img/structure/B3047135.png)
ethyl (4-iodo-3-methyl-1H-pyrazol-1-yl)acetate
Overview
Description
Ethyl (4-iodo-3-methyl-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the family of pyrazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
- Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate exhibits antibacterial and antifungal properties. Researchers have explored its efficacy against various microbial strains, making it a promising candidate for combating infections .
- The compound’s derivatives have been investigated for their anti-tubercular potential against Mycobacterium tuberculosis. Some specific derivatives, such as 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole, showed potent activity .
- Indole derivatives, including this compound, play a significant role in cell biology. Their exploration as potential anti-cancer agents has gained attention. Researchers study their effects on cancer cells and mechanisms of action .
- Some indole derivatives, similar to our compound, have been evaluated for their anti-HIV-1 potential. These studies involve molecular docking analyses to understand their interactions with viral proteins .
- The compound serves as a precursor for indole synthesis. Indoles are essential heterocyclic systems found in natural products and drugs. Novel synthetic methods for constructing indoles have been explored due to their biological significance .
- Ethyl (4-iodo-3-methyl-1H-pyrazol-1-yl)acetate can be a building block for functional molecules. Imidazoles, for instance, are key components used in various applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight their importance .
Antibacterial and Antifungal Properties
Anti-Tubercular Activity
Cell Biology and Cancer Research
Anti-HIV-1 Activity
Synthesis of Indoles
Functional Molecules and Everyday Applications
properties
IUPAC Name |
ethyl 2-(4-iodo-3-methylpyrazol-1-yl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-3-13-8(12)5-11-4-7(9)6(2)10-11/h4H,3,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJKIOKVGRWDKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=N1)C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201314 | |
Record name | 1H-Pyrazole-1-acetic acid, 4-iodo-3-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801201314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate | |
CAS RN |
1354704-28-1 | |
Record name | 1H-Pyrazole-1-acetic acid, 4-iodo-3-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354704-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-1-acetic acid, 4-iodo-3-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801201314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.